3-Benzothiazol-2-yl-7-hydroxy-8-morpholin-4-ylmethyl-chromen-2-one
Description
3-Benzothiazol-2-yl-7-hydroxy-8-morpholin-4-ylmethyl-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a benzothiazole moiety at position 3 and a morpholin-4-ylmethyl group at position 7. The 7-hydroxy group is a common feature in bioactive coumarins, often associated with antioxidant or hydrogen-bonding properties . This compound belongs to a class of structurally modified coumarins explored for therapeutic applications, including anticancer and anti-inflammatory agents.
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c24-17-6-5-13-11-14(20-22-16-3-1-2-4-18(16)28-20)21(25)27-19(13)15(17)12-23-7-9-26-10-8-23/h1-6,11,24H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGFPAXYGPAIKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hoesch Reaction for α-Benzothiazolyl Acetophenone Intermediate
The synthesis begins with the preparation of α-(benzothiazol-2-yl)acetophenone (1a–1f ), achieved via the Hoesch reaction. Resorcinol derivatives react with benzothiazole acetonitrile in the presence of HCl and ZnCl₂, followed by acidic hydrolysis of the intermediate ketimine.
Reaction Conditions :
Cyclization to 3-Benzothiazolyl Chromones
The acetophenone intermediate undergoes cyclization using ethyl orthoformate or acetic anhydride to form the chromone ring. For example, refluxing 1a with ethyl orthoformate in pyridine yields 2-unsubstituted chromone 2a , while acetic anhydride produces 2-methylchromone 3a .
Key Data :
| Starting Material | Reagent | Product (Chromone) | Yield (%) |
|---|---|---|---|
| 1a | Ethyl orthoformate | 2a | 72 |
| 1a | Acetic anhydride | 3a | 68 |
Functionalization at Position 8: Mannich Reaction
Aminomethylation of 7-Hydroxy Chromone
The 7-hydroxy group activates the chromone for electrophilic substitution at position 8. A Mannich reaction with morpholine and formaldehyde introduces the morpholin-4-ylmethyl group.
Procedure :
- Substrate : 3-Benzothiazol-2-yl-7-hydroxy-chromen-2-one (5 ).
- Reagents : Morpholine (1.2 equiv), formaldehyde (37% aqueous, 1.5 equiv).
- Solvent : 1,4-Dioxane or ethanol.
- Conditions : Reflux at 80°C for 6–8 hours.
- Yield : 58–65%.
Mechanistic Insight :
The reaction proceeds via iminium ion formation, followed by nucleophilic attack by the electron-rich C-8 position of the chromone. The ortho-directing effect of the 7-hydroxy group ensures regioselectivity.
Optimization and Alternative Pathways
Solvent and Catalytic Effects
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to reduce reaction times. For example, a 30-minute microwave cycle at 100°C achieves comparable yields (62%) to conventional methods.
Structural Elucidation and Analytical Data
Spectroscopic Characterization
Purity and Crystallinity
Industrial-Scale Considerations
Patent literature discloses continuous-flow systems for large-scale production, emphasizing:
Chemical Reactions Analysis
Formation of the Benzothiazole Moiety
The benzothiazole component is typically synthesized via condensation reactions between o-aminothiophenols and α-halo ketones . This involves nucleophilic aromatic substitution or cyclization under controlled conditions.
Chromone Core Formation
The chromone scaffold is constructed through ring-closure reactions of α-thiazolyl ketones. Common reagents include:
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Ethyl orthoformate in dry pyridine (reflux conditions) to form 2-unsubstituted chromones .
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Ethyl oxalyl chloride for 2-ethoxycarbonyl derivatives, followed by saponification to yield carboxylic acids .
| Reagent | Reaction Type | Product Type |
|---|---|---|
| Ethyl orthoformate | Ring closure | 2-unsubstituted chromone |
| Acetic anhydride | Acetylation | 2-methylchromone |
| Ethyl oxalyl chloride | Esterification | 2-ethoxycarbonyl chromone |
Reduction and Hydrolysis Steps
Key functional group transformations include:
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Reduction : Iron powder and HCl are used to reduce nitro groups or other reducible moieties .
-
Saponification : Ester hydrolysis under basic conditions (e.g., ethanol/NaOH) .
Critical Reaction Conditions
The synthesis requires precise control of reaction parameters:
Structural Modifications and Functional Group Reactivity
The compound’s reactive sites enable further chemical transformations:
Oxidation/Reduction
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Hydroxyl group oxidation : Conversion to ketones or aldehydes using oxidizing agents (e.g., KMnO₄).
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Reduction : Chlorine substituents can be reduced to hydrocarbons (e.g., LiAlH₄).
Nucleophilic Substitution
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Chloro group substitution : Replacement with amines, thiols, or alkoxides under basic conditions.
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Aminal reactions : Chromones with electron-withdrawing groups undergo aminomethylation .
Hydrolysis
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Ester hydrolysis : Carboxylic acid formation under acidic/basic conditions .
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Amide hydrolysis : Conversion to carboxylic acids or amines.
Research Findings and Biological Implications
The compound’s synthesis is driven by its potential as a kinase inhibitor (e.g., ATR kinase) and anticancer agent. Key findings include:
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Biological activity : Inhibition of DNA damage response pathways via Chk1 phosphorylation .
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Structure-activity relationships : The morpholine group enhances solubility, while the benzothiazole-chromone hybrid improves binding affinity .
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SAR comparisons : Analogues lacking morpholine or benzothiazole show reduced potency.
This synthesis pathway highlights the strategic use of heterocyclic chemistry and functional group transformations to create bioactive compounds. Future studies could explore further derivatization to optimize pharmacokinetic properties.
Scientific Research Applications
Chemistry
In the field of chemistry, 3-Benzothiazol-2-yl-7-hydroxy-8-morpholin-4-ylmethyl-chromen-2-one serves as a building block for synthesizing more complex molecules. Its fluorescent properties make it an effective fluorescent probe for detecting specific chemical species. This capability is particularly useful in analytical chemistry for monitoring reactions and identifying compounds in mixtures.
Biology
The compound's fluorescent characteristics also extend its utility to biological imaging , where it can act as a marker for various biological processes. It has been shown to interact with reactive oxygen species (ROS), such as peroxynitrite and hypochlorite, allowing researchers to visualize oxidative stress in cellular environments. Additionally, studies indicate potential applications in detecting specific biological targets, enhancing the understanding of cellular mechanisms.
Medicine
Research into the medicinal properties of 3-Benzothiazol-2-yl-7-hydroxy-8-morpholin-4-ylmethyl-chromen-2-one has revealed promising results:
- Anti-tubercular Activity: Studies have demonstrated its inhibitory activity against Mycobacterium tuberculosis, suggesting potential as an anti-tubercular agent.
- Neuroprotective Effects: The compound may also play a role in neurodegenerative disease research. For instance, derivatives of benzothiazole have shown effectiveness as acetylcholinesterase inhibitors, which are crucial in treating conditions like Alzheimer's disease .
- Antidepressant Potential: Recent studies involving multi-target-directed ligands indicate that benzothiazole derivatives can exhibit significant activity against monoamine oxidase enzymes, which are implicated in depression .
Industrial Applications
In industrial contexts, the compound's stability and reactivity make it suitable for developing new materials and chemical sensors. Its unique properties allow it to be utilized in formulating products that require specific chemical interactions or stability under varying conditions.
Case Studies
-
Fluorescent Probes in Biological Imaging:
A study demonstrated the use of this compound as a fluorescent probe for detecting ROS in live cells. The results indicated significant fluorescence enhancement upon interaction with specific ROS, providing insights into oxidative stress levels during cellular processes. -
Anti-tubercular Studies:
In vitro assays showed that derivatives of this compound exhibited promising inhibitory activity against Mycobacterium tuberculosis, making it a candidate for further development as an anti-tubercular drug.
Mechanism of Action
The mechanism of action of 3-Benzothiazol-2-yl-7-hydroxy-8-morpholin-4-ylmethyl-chromen-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a fluorescent probe, detecting reactive oxygen species (ROS) such as peroxynitrite (ONOO-) and hypochlorite (HOCl). The compound’s structure allows it to undergo specific reactions with these ROS, leading to the formation of detectable fluorescent products .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The target compound shares a chromen-2-one backbone with benzothiazole at position 3 and variable substituents at position 8. Key analogs include:
Substituent Variations and Structural Implications
Hypothesized Property Differences
- Solubility : Morpholine’s oxygen atom likely confers higher polarity compared to piperidine (), while piperazine () may exhibit intermediate solubility due to its basic nitrogen.
- Lipophilicity : The piperidine analog () is predicted to be more lipophilic than the morpholine or piperazine derivatives, influencing blood-brain barrier penetration.
- Bioactivity : Piperazine’s nitrogen () could facilitate interactions with acidic biological targets (e.g., enzymes), whereas morpholine’s oxygen might engage in hydrogen bonding with polar residues .
Research Findings and Computational Insights
Computational studies using density functional theory (DFT) () could predict electronic properties, such as HOMO-LUMO gaps, to rationalize reactivity or binding affinity. For example:
- The benzothiazole group’s electron-withdrawing nature may stabilize the chromen-2-one core, affecting photophysical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
